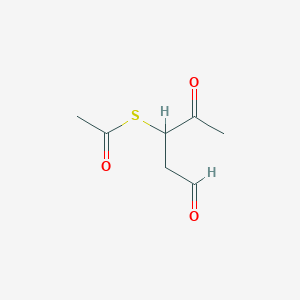![molecular formula C5H11N3O B14629388 (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene CAS No. 54717-44-1](/img/structure/B14629388.png)
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene is an organic compound that features a triazene group, which is a functional group consisting of a chain of three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene can be achieved through a multi-step process involving the formation of the triazene group and the attachment of the ethenyloxyethyl moiety. One common method involves the reaction of an appropriate alkyl halide with sodium azide to form an alkyl azide, which is then reduced to the corresponding amine. This amine can then be reacted with nitrous acid to form the triazene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene can undergo various types of chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding oxides.
Reduction: Reduction of the triazene group can lead to the formation of amines.
Substitution: The ethenyloxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxides of the triazene group.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in cancer therapy as a prodrug that releases active compounds upon metabolic activation.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation to release reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene: can be compared to other triazene compounds such as:
Uniqueness
- Structural Uniqueness : The presence of the ethenyloxyethyl group distinguishes this compound from other triazene compounds, potentially imparting unique chemical and biological properties.
- Reactivity : The specific arrangement of functional groups can influence the reactivity and stability of the compound, making it suitable for specific applications that other triazene compounds may not be able to fulfill.
Properties
CAS No. |
54717-44-1 |
|---|---|
Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-ethenoxy-N-(methyldiazenyl)ethanamine |
InChI |
InChI=1S/C5H11N3O/c1-3-9-5-4-7-8-6-2/h3H,1,4-5H2,2H3,(H,6,7) |
InChI Key |
MXLFBLVRUXFGPY-UHFFFAOYSA-N |
Canonical SMILES |
CN=NNCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


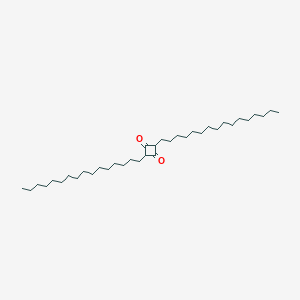

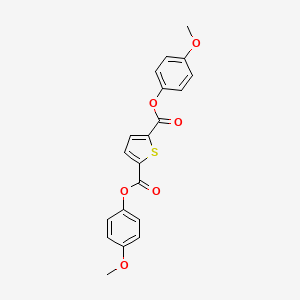
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)


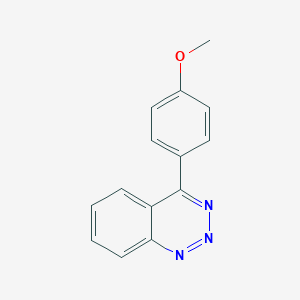
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

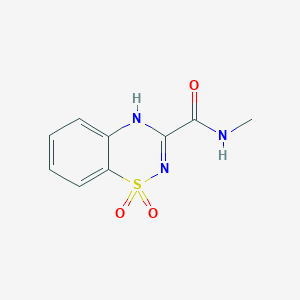
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

